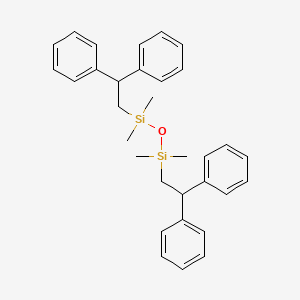
Bis-diphenylethyl disiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-diphenylethyl disiloxane is an organosilicon compound with the molecular formula C32H38OSi2. It is characterized by the presence of two phenylethyl groups attached to a disiloxane backbone. This compound is part of the broader class of siloxanes, which are known for their unique chemical and physical properties, making them valuable in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis-diphenylethyl disiloxane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. This reaction is often catalyzed by transition metals such as platinum or rhodium. The process involves the reaction of diphenylethylene with a disiloxane precursor under controlled conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar hydrosilylation techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Bis-diphenylethyl disiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of Si-H bonds to unsaturated carbon bonds.
Oxidation: Conversion of Si-H to Si-OH groups.
Substitution: Replacement of phenyl groups with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by platinum or rhodium complexes.
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Substitution: Uses reagents such as halogenated compounds under specific conditions.
Major Products
The major products formed from these reactions include various functionalized siloxanes, which can be further utilized in the synthesis of advanced materials and compounds .
科学的研究の応用
Bis-diphenylethyl disiloxane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, including coatings, adhesives, and sealants
作用機序
The mechanism of action of bis-diphenylethyl disiloxane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in hydrosilylation reactions, where the silicon-hydrogen bond is activated by a catalyst and added across a carbon-carbon multiple bond. This process is facilitated by the transition metal catalyst, which coordinates with the silicon atom and the unsaturated carbon bond, enabling the addition reaction .
類似化合物との比較
Similar Compounds
- Dimethylpolysiloxanes
- Phenylmethyl polysiloxanes
- Cyclic methylsiloxanes
- Siloxanes modified with alkyl groups or polyethylene glycol (PEG) .
Uniqueness
Bis-diphenylethyl disiloxane stands out due to its specific phenylethyl groups, which impart unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise functionalization and stability .
特性
CAS番号 |
820207-10-1 |
|---|---|
分子式 |
C32H38OSi2 |
分子量 |
494.8 g/mol |
IUPAC名 |
2,2-diphenylethyl-[2,2-diphenylethyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C32H38OSi2/c1-34(2,25-31(27-17-9-5-10-18-27)28-19-11-6-12-20-28)33-35(3,4)26-32(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-24,31-32H,25-26H2,1-4H3 |
InChIキー |
XWCWTBUSKMRLEI-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CC(C1=CC=CC=C1)C2=CC=CC=C2)O[Si](C)(C)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


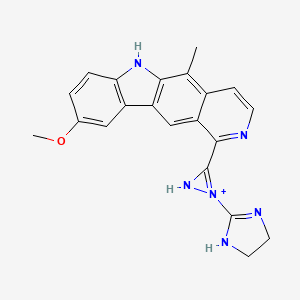
![6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione]](/img/structure/B12701827.png)
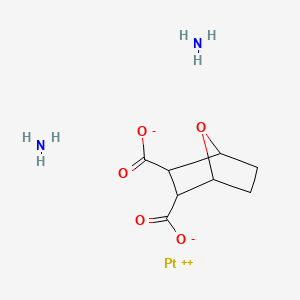
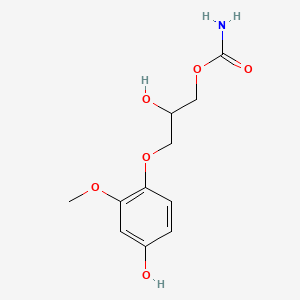

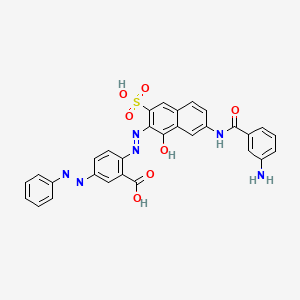
![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)

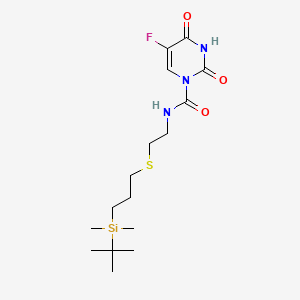

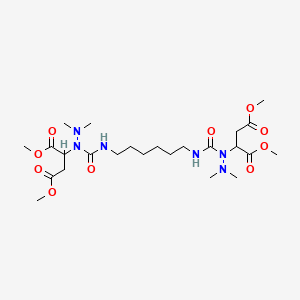


![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate](/img/structure/B12701914.png)
